

Dimdazenil: A Technical Overview of its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: *Dimdazenil*

Cat. No.: B526592

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For Researchers, Scientists, and Drug Development Professionals

Dimdazenil, also known as EVT-201, is a novel partial positive allosteric modulator of the GABA-A receptor, recently approved in China for the treatment of insomnia. This technical guide provides an in-depth look at its chemical structure and a plausible synthesis pathway, compiling available data for researchers and professionals in drug development.

Chemical Structure and Properties

Dimdazenil is an imidazobenzodiazepine derivative. Its chemical structure is characterized by a fused imidazole ring onto a benzodiazepine core, with a substituted oxadiazole moiety. This structure confers its specific pharmacological properties, including its partial agonism and selectivity for certain GABA-A receptor subunits.

The systematic IUPAC name for **Dimdazenil** is 7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1][2]benzodiazepin-6-one. Key chemical identifiers and properties are summarized in the table below.

Property	Value
IUPAC Name	7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,2]benzodiazepin-6-one
Molecular Formula	C17H17ClN6O2
Molar Mass	372.81 g·mol ⁻¹ [3]
CAS Number	308239-86-3
SMILES	Clc4cccc3n2cnc(c1nc(on1)CN(C)C)c2CN(C(=O)c34)C
InChI	1S/C17H17ClN6O2/c1-22(2)8-13-20-16(21-26-13)15-12-7-23(3)17(25)14-10(18)5-4-6-11(14)24(12)9-19-15/h4-6,9H,7-8H2,1-3H3
InChIKey	JCYLWUVDHVLVGER-UHFFFAOYSA-N
Stereochemistry	Achiral [2] [4]
Topological Polar Surface Area	73.1 Å ² [5]
Rotatable Bonds	3 [5]
Hydrogen Bond Acceptors	6 [5]
Hydrogen Bond Donors	0 [5]

Pharmacological Data

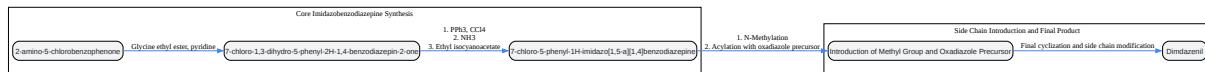
Dimdazenil's therapeutic effect is derived from its action as a partial positive allosteric modulator of the GABA-A receptor. It exhibits a degree of selectivity for the $\alpha 1$ subunit, which is thought to be responsible for the sedative effects of benzodiazepines.

Parameter	Value
Mechanism of Action	Partial positive allosteric modulator of the GABA-A receptor.
Receptor Subunit Selectivity	2- to 4-fold higher functional affinity for the $\alpha 1$ subunit relative to the $\alpha 2$, $\alpha 3$, and $\alpha 5$ subunits. [1]
Tmax (Time to Peak Plasma Concentration)	0.5–1.5 hours.
Terminal Half-life ($t_{1/2}$)	3.50 to 4.32 hours.

Synthesis Pathway

The synthesis of **Dimdazenil**, as an imidazobenzodiazepine, involves the construction of the fused tricyclic core followed by the introduction of the substituted oxadiazole side chain. While the precise, step-by-step industrial synthesis is proprietary, a plausible pathway can be constructed based on known synthetic methodologies for this class of compounds and information from related patents.

A key strategy for forming the imidazobenzodiazepine core is the condensation of a benzodiazepine precursor with a suitable reagent to build the imidazole ring. One common method involves the use of an isocyanoacetate derivative. The following diagram illustrates a potential synthetic route.



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Caption: A plausible synthetic pathway for **Dimdazenil**.

Experimental Protocols

The following are generalized experimental protocols for key steps in the synthesis of an imidazobenzodiazepine core structure, which would be adapted for the specific synthesis of **Dimdazenil**.

Step 1: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (A benzodiazepine intermediate)

- To a solution of 2-amino-5-chlorobenzophenone in an appropriate solvent such as pyridine, add glycine ethyl ester hydrochloride.
- Heat the reaction mixture to reflux for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture and pour it into ice water.
- The precipitated solid is collected by filtration, washed with water, and dried to yield the benzodiazepine intermediate.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Formation of the Imidazobenzodiazepine Core

- The benzodiazepine intermediate from the previous step is dissolved in a suitable aprotic solvent, for example, dichloromethane.
- The solution is treated with a halogenating agent, such as phosphorus oxychloride or a triphenylphosphine/carbon tetrachloride mixture, to form the corresponding imino chloride.
- The imino chloride is then reacted with ammonia to form the corresponding amidine.
- The amidine is subsequently condensed with ethyl isocyanoacetate in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).

- The reaction mixture is heated to facilitate the cyclization and formation of the imidazole ring.
- After the reaction is complete, the mixture is worked up by pouring it into water and extracting the product with an organic solvent.
- The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the imidazobenzodiazepine core.

Step 3: Introduction of the Side Chain and Final Modifications

- The imidazobenzodiazepine core undergoes N-methylation at the benzodiazepine nitrogen, typically using a methylating agent like methyl iodide in the presence of a base.
- The subsequent introduction of the 5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl side chain at the 3-position of the imidazole ring would likely involve the reaction of a suitably functionalized precursor of the imidazobenzodiazepine with a pre-formed oxadiazole derivative. This could involve a coupling reaction.
- The final product, **Dimdazenil**, would then be isolated and purified using standard techniques such as chromatography and recrystallization.

It is important to note that these are illustrative protocols and the actual synthesis would require specific optimization of reagents, conditions, and purification methods. For precise details, consulting the relevant patent literature, such as patent CN111620834, is recommended.[\[6\]](#)

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